3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride

Solubility Salt Formation Aqueous Formulation

3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9), with a molecular formula of C12H20Cl2N2O and a molecular weight of 279.2 g/mol, is a substituted pyrrolidine derivative supplied as a dihydrochloride salt. This compound features a pyrrolidine ring core with a benzylamino group and a hydroxyl group, which are critical for its potential interactions in biological systems.

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.20
CAS No. 2044713-19-9
Cat. No. B3250651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride
CAS2044713-19-9
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.20
Structural Identifiers
SMILESC1CNCC1(CNCC2=CC=CC=C2)O.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H
InChIKeyNQLTVXFPIUPUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9): Procurement and Structural Overview


3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9), with a molecular formula of C12H20Cl2N2O and a molecular weight of 279.2 g/mol, is a substituted pyrrolidine derivative supplied as a dihydrochloride salt . This compound features a pyrrolidine ring core with a benzylamino group and a hydroxyl group, which are critical for its potential interactions in biological systems . It is typically available from specialty chemical suppliers at a minimum purity specification of 95% .

Why 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9) Cannot Be Readily Substituted by In-Class Analogs


Generic substitution among pyrrolidine derivatives is not feasible due to the precise structural requirements for specific biological or chemical interactions. For 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride, the combination of the benzylamino group and the hydroxyl group on the pyrrolidine ring is crucial . Closely related analogs, such as those lacking the benzyl group (e.g., 3-[(Aminomethyl)pyrrolidin-3-ol]) or the hydroxyl group (e.g., 3-[(Benzylamino)methyl]pyrrolidine), exhibit altered binding properties, reactivity, and solubility profiles . The quantitative evidence below demonstrates how these structural modifications translate into measurable differences in physical properties, directly impacting experimental design and reproducibility .

Quantitative Differentiation Guide for 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9)


Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt form of 3-[(Benzylamino)methyl]pyrrolidin-3-ol provides a quantifiable advantage in aqueous solubility compared to its free base counterpart. The free base is soluble in organic solvents like dichloromethane and ethanol, while the dihydrochloride form is specifically noted for its solubility in water [1]. This property is a direct consequence of salt formation, which is facilitated by the basic tertiary nitrogen with a pKa of ~11.3 . This enhanced aqueous solubility is critical for biological assays and in vivo studies where aqueous dosing is required.

Solubility Salt Formation Aqueous Formulation

Defined pKa Values for the Pyrrolidine and Benzylamino Nitrogens

The compound features two ionizable nitrogen centers with distinct pKa values. The tertiary nitrogen on the pyrrolidine ring has a pKa of ~10.2, while the basic tertiary nitrogen on the benzylamino group has a pKa of ~11.3 . This is in contrast to a simple pyrrolidine analog like 3-[(Aminomethyl)pyrrolidin-3-ol], which lacks the benzylamino group and would have a different, likely higher, pKa for its primary amine. The specific pKa values determine the compound's ionization state at physiological pH (~7.4), directly influencing its hydrogen-bonding capacity (H-bond distance: 2.8–3.2 Å) and interactions with biological targets such as enzyme active sites .

pKa Ionization State Hydrogen Bonding

Specified Minimum Purity and Storage Conditions for Procurement Consistency

For procurement purposes, the compound is consistently offered with a minimum purity specification of 95% . While this purity level is common among research chemicals, it provides a baseline for comparison against other vendors or analogs that may not specify a minimum purity. For instance, some analogs like 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 125033-39-8) are also specified at 95%, but the storage and handling requirements may differ . The recommended long-term storage for this compound is in a cool, dry place, which is standard but ensures batch-to-batch consistency for reproducible research outcomes .

Purity Quality Control Stability

Key Application Scenarios for 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS 2044713-19-9)


Aqueous-Based Biological Assays Requiring Soluble Small Molecule Scaffolds

Given its enhanced aqueous solubility as the dihydrochloride salt, this compound is well-suited for use in biological assays where DMSO or other organic solvents may confound results. Its defined pKa values and hydrogen-bonding potential make it a valuable small molecule scaffold for studying interactions with enzymes or receptors in buffered solutions at physiological pH [1]. The 95% minimum purity ensures consistent starting material for dose-response studies or high-throughput screening campaigns .

Organic Synthesis as a Versatile Chiral Intermediate

The compound's chiral center and dual functionality (hydroxyl and benzylamino groups) make it a valuable intermediate for synthesizing more complex, chiral molecules. Its ability to induce high enantioselectivity has been noted, making it a useful tool for asymmetric synthesis [2]. The defined physical properties, including solubility and stability, facilitate its use in various synthetic transformations and purification steps like HPLC and NMR analysis [1].

Medicinal Chemistry Research Targeting CNS and Other Therapeutic Areas

The compound's structural features, particularly the benzylamino group, are characteristic of scaffolds investigated for central nervous system (CNS) targets, including NK-3 receptor antagonists [3][4]. Its well-defined pKa and solubility profiles are essential for lead optimization efforts, allowing medicinal chemists to tune properties like blood-brain barrier permeability and target engagement. The availability of a high-purity, soluble salt form is a prerequisite for reliable in vitro and in vivo pharmacological studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.